molecular formula C5H9FO2 B13008020 5-Fluorotetrahydro-2H-pyran-3-ol

5-Fluorotetrahydro-2H-pyran-3-ol

Cat. No.: B13008020
M. Wt: 120.12 g/mol
InChI Key: RIBHMDZHPXMVCM-UHFFFAOYSA-N
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Description

5-Fluorotetrahydro-2H-pyran-3-ol is a fluorinated organic compound with the molecular formula C5H9FO2. It belongs to the class of tetrahydropyrans, which are six-membered heterocyclic compounds containing one oxygen atom. The presence of a fluorine atom in the structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorotetrahydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the ring-expansion of monocyclopropanated furans or pyrroles. This method is stereoselective, scalable, and metal-free, featuring a cyclopropylcarbinyl cation rearrangement as the key step. The selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved, leading to the formation of highly functionalized tetrahydropyran derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the use of renewable resources that are inexpensive and available in bulk. The ring-expansion of monocyclopropanated heterocycles, such as furans and pyrroles, is a preferred method due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Fluorotetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

5-Fluorotetrahydro-2H-pyran-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluorotetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable interactions with biological molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group in its structure. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

5-fluorooxan-3-ol

InChI

InChI=1S/C5H9FO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3H2

InChI Key

RIBHMDZHPXMVCM-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1F)O

Origin of Product

United States

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